molecular formula C43H58N2O15 B118125 Respinomycin A2 CAS No. 151233-04-4

Respinomycin A2

Numéro de catalogue: B118125
Numéro CAS: 151233-04-4
Poids moléculaire: 842.9 g/mol
Clé InChI: RMEJXXRMYWGEAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Respinomycin A2, also known as this compound, is a useful research compound. Its molecular formula is C43H58N2O15 and its molecular weight is 842.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to Respinomycin A2

This compound is a member of the anthracycline family of antibiotics, which are known for their potent antitumor properties. This compound, along with its analogs, has garnered significant attention in the field of medicinal chemistry due to its unique structural characteristics and biological activities. The molecular formula for this compound is C51H72N2O20C_{51}H_{72}N_2O_{20} . This article explores the scientific research applications of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Antitumor Activity

This compound has demonstrated significant antitumor activity in various preclinical studies. Its ability to intercalate with DNA makes it a candidate for further development as an anticancer agent. Studies have indicated that this compound can be effective against a range of cancer types, including leukemia and solid tumors .

Case Studies

  • Human Leukemia K-562 Cells: Research indicated that treatment with this compound led to a marked increase in differentiation markers in K-562 cells, suggesting its potential as a therapeutic agent in treating leukemia .
  • Solid Tumors: Additional studies are required to explore its efficacy against solid tumors, but preliminary data suggest promising results that warrant further investigation .

Analyse Des Réactions Chimiques

Structural Elucidation and Key Modifications

Respinomycin A2 belongs to a group of anthracycline antibiotics with a novel aglycone core distinct from the nogalamycin group . Its structure was determined using advanced NMR techniques:

  • 1H-1H COSY and 13C-1H COSY for proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H couplings.

  • NOESY and LSPD (Long-range Selective Proton Decoupling) experiments to confirm stereochemistry .

Key Structural Features:

FeatureThis compound vs. Respinomycin AlBiological Impact
C-7 Position 7-deoxy derivative (methylene protons at δ 2.93 and 3.11) Reduced cytotoxicity; enhanced differentiation induction in K-562 cells
Sugar Moieties Lacks S3 sugar (unlike Al)Strong anti-phage activity against actinophage B
Amino Group Retains dimethylamino group at C-4Critical for DNA intercalation

Key Chemical Reactions and Derivatives

This compound undergoes specific structural modifications that alter its bioactivity:

Deoxygenation at C-7

This compound is synthesized via 7-deoxygenation of Respinomycin Al:

  • Reaction : Replacement of the benzylic oxymethine proton (C-7-CH) in Al with methylene protons (C-7-CH₂) in A2 .

  • Impact :

    • Upfield shift of C-7 carbon from δ 14 (Al) to δ 25.3 (A2) .

    • Enhanced differentiation induction in leukemia cells (70% rate for A2 vs. 50% for Al) .

Sugar Chain Modifications

Loss of the S3 sugar moiety distinguishes A2 from Al:

  • Molecular Formula : C₄₃H₅₈N₂O₁₅ (A2) vs. C₅₁H₇₂N₂O₂₀ (Al) .

  • Biological Role : Anti-phage activity in A2 correlates with the absence of S3 .

Nitro Group Substitution (Respinomycin D)

While not directly A2, Respinomycin D (a homolog) highlights reactivity trends:

  • Reaction : Replacement of an amino sugar with a nitro group (C₅₁H₇₀N₂O₂₂) .

  • Impact : Increased cytotoxicity (IC₅₀ = 0.1 μM vs. 10 μM for A2) .

Table 1: NMR Data for this compound

Proton/CarbonChemical Shift (δ)Correlation
C-7-CH₂2.93, 3.11 (1H)HMBC to C-6 (δ 78) and C-8 (δ 131.6)
Anomeric H (S2)5.17 (1H, d, J=3 Hz)NOE to 3"'-CH₃ and 2"'-OCH₃
N-CH₃2.8 (6H, s)Coupled to C-3' (δ 72.5)

Table 2: Biological Activity Comparison

PropertyThis compoundRespinomycin D
Cytotoxicity (IC₅₀)10 μM0.1 μM
Differentiation Rate70%<10%
Anti-Phage ActivityStrongWeak

Mechanistic Insights

  • Differentiation Induction : A2’s aglycone interacts with DNA via intercalation, while its dimethylamino group stabilizes topoisomerase II inhibition .

  • Anti-Phage Activity : The absence of the S3 sugar enhances membrane permeability, disrupting phage replication .

Synthetic and Biosynthetic Notes

  • Biosynthesis : Produced by Streptomyces xanthocidicus via polyketide synthase pathways .

  • Isolation : Purified using EtOAc extraction, silica gel chromatography, and centrifugal partition chromatography .

Stability and Reactivity

  • Solubility : Soluble in MeOH, DMSO, CHCl₃; insoluble in neutral/alkaline H₂O .

  • Degradation : Unstable under alkaline conditions due to aglycone oxidation .

Propriétés

Numéro CAS

151233-04-4

Formule moléculaire

C43H58N2O15

Poids moléculaire

842.9 g/mol

Nom IUPAC

24-[4-amino-5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione

InChI

InChI=1S/C43H58N2O15/c1-17-34(50)42(5,52)37(54-10)39(56-17)59-35-18(2)55-25(16-40(35,3)44)57-36-28(45(7)8)32(49)38-58-33-23(43(36,6)60-38)12-11-20-27(33)31(48)26-22(29(20)46)13-19-15-41(4,51)24(53-9)14-21(19)30(26)47/h11-13,17-18,24-25,28,32,34-39,47,49-52H,14-16,44H2,1-10H3

Clé InChI

RMEJXXRMYWGEAP-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2(C)N)OC3C(C(C4OC5=C(C3(O4)C)C=CC6=C5C(=O)C7=C(C6=O)C=C8CC(C(CC8=C7O)OC)(C)O)O)N(C)C)C)OC)(C)O)O

SMILES canonique

CC1C(C(C(C(O1)OC2C(OC(CC2(C)N)OC3C(C(C4OC5=C(C3(O4)C)C=CC6=C5C(=O)C7=C(C6=O)C=C8CC(C(CC8=C7O)OC)(C)O)O)N(C)C)C)OC)(C)O)O

Synonymes

respinomycin A2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.